4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzamide core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with the appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Aminobenzamide: Formed by the reduction of the nitro group.
Hydroxybenzamide: Formed by the oxidation of the methoxy group.
Scientific Research Applications
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like nitro and halogens can influence the compound’s reactivity and binding affinity to biological targets. For example, the nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
- 5-bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
- 2-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of both bromine and fluorine atoms, along with the nitro and methoxy groups, allows for a wide range of chemical modifications and interactions, enhancing its versatility as a research compound.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMHKGBCXIMKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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